molecular formula C11H15ClFN3O B12217319 1-(2-fluoroethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B12217319
M. Wt: 259.71 g/mol
InChI Key: OGLVQEDNOXAPKT-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoroethyl group, a furylmethyl group, and a methyl group attached to the pyrazole ring. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base such as potassium carbonate.

    Introduction of the furylmethyl group: This can be accomplished by the reaction of the intermediate with a furylmethyl halide under basic conditions.

    Methylation: The final step involves the methylation of the pyrazole ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl or furylmethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

1-(2-fluoroethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, analgesic, or antimicrobial agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluoroethyl and furylmethyl groups may enhance binding affinity and specificity to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

1-(2-fluoroethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

    1-(2-chloroethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    1-(2-fluoroethyl)-N-(2-thienylmethyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but with a thienylmethyl group instead of a furylmethyl group.

    1-(2-fluoroethyl)-N-(2-furylmethyl)-3-ethyl-1H-pyrazol-4-amine: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H15ClFN3O

Molecular Weight

259.71 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H14FN3O.ClH/c1-9-11(8-15(14-9)5-4-12)13-7-10-3-2-6-16-10;/h2-3,6,8,13H,4-5,7H2,1H3;1H

InChI Key

OGLVQEDNOXAPKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CO2)CCF.Cl

Origin of Product

United States

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